

L-Alanine Benzyl Ester Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *benzyl 2-aminopropanoate*

Cat. No.: *B8808450*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of L-alanine benzyl ester hydrochloride. This crucial amino acid derivative serves as a fundamental building block in peptide synthesis and various other applications within the pharmaceutical and biotechnology industries.

Chemical Structure and Properties

L-alanine benzyl ester hydrochloride is the hydrochloride salt of the benzyl ester of L-alanine. The esterification of the carboxylic acid group with a benzyl group and the subsequent formation of a hydrochloride salt enhances the compound's stability and utility in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₄ ClNO ₂	[1]
Molecular Weight	215.68 g/mol	[1]
CAS Number	5557-83-5	
Appearance	White to off-white crystalline powder	[2]
Melting Point	133-142 °C	[2]
Purity	≥98% (HPLC)	[1][3]
Solubility	Soluble in water, methanol, and ethanol.	
Storage	-20°C, protected from moisture.[1]	

Structure Diagram:

Caption: Chemical structure of L-alanine benzyl ester hydrochloride.

Spectroscopic Data

Precise structural elucidation and purity assessment are critical for the application of L-alanine benzyl ester hydrochloride in research and development. Below is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

¹H NMR (Proton NMR):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30-7.45	m	5H	Aromatic protons (C ₆ H ₅)
~5.20	s	2H	Benzyl CH ₂
~4.15	q	1H	α -CH
~1.60	d	3H	Alanine CH ₃
~8.50 (broad)	s	3H	NH ₃ ⁺

¹³C NMR (Carbon NMR):

Chemical Shift (δ , ppm)	Assignment
~170	Ester C=O
~135	Aromatic C (quaternary)
~128-129	Aromatic CH
~67	Benzyl CH ₂
~50	α -CH
~16	Alanine CH ₃

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3200	Strong, broad	N-H stretch (from NH ₃ ⁺)
~2900-3000	Medium	C-H stretch (aliphatic and aromatic)
~1740	Strong	C=O stretch (ester)
~1500, 1600	Medium	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

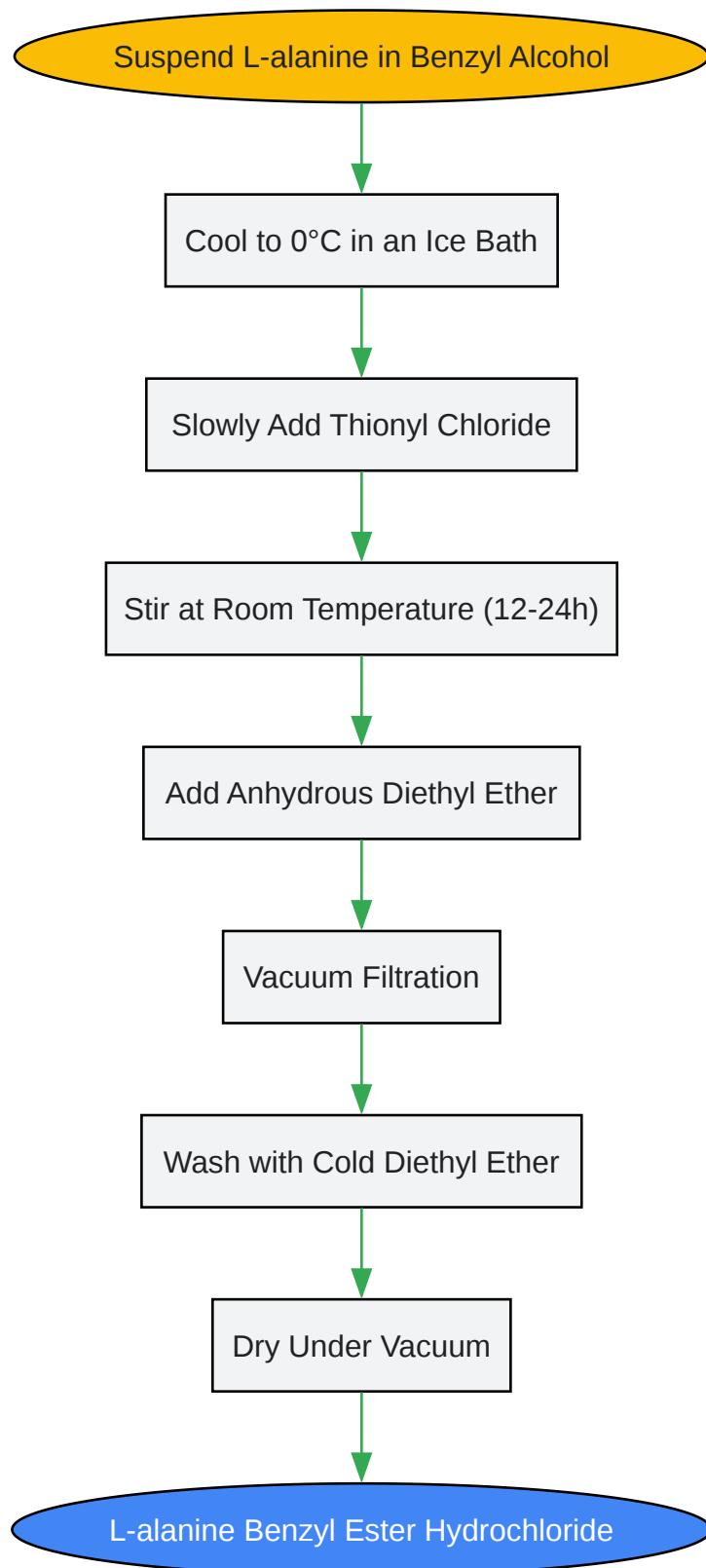
Mass spectrometry is used to confirm the molecular weight of the compound.[\[1\]](#) Electron impact (EI) or electrospray ionization (ESI) can be used.

- Molecular Ion (M⁺): The molecular weight of the free base (L-alanine benzyl ester) is 179.22 g/mol. In ESI-MS, a prominent peak at m/z = 180.23 [M+H]⁺ would be expected.
- Key Fragmentation Patterns: Common fragmentation would involve the loss of the benzyl group (C₇H₇, 91 m/z) or the entire benzyloxycarbonyl group.

Experimental Protocols

Synthesis of L-Alanine Benzyl Ester Hydrochloride

A common and efficient method for the synthesis of L-alanine benzyl ester hydrochloride is through the esterification of L-alanine with benzyl alcohol using thionyl chloride.


Materials:

- L-alanine
- Benzyl alcohol
- Thionyl chloride (SOCl₂)
- Anhydrous diethyl ether

- Magnetic stirrer and stirring bar
- Round-bottom flask
- Reflux condenser with a drying tube
- Ice bath
- Büchner funnel and filter paper

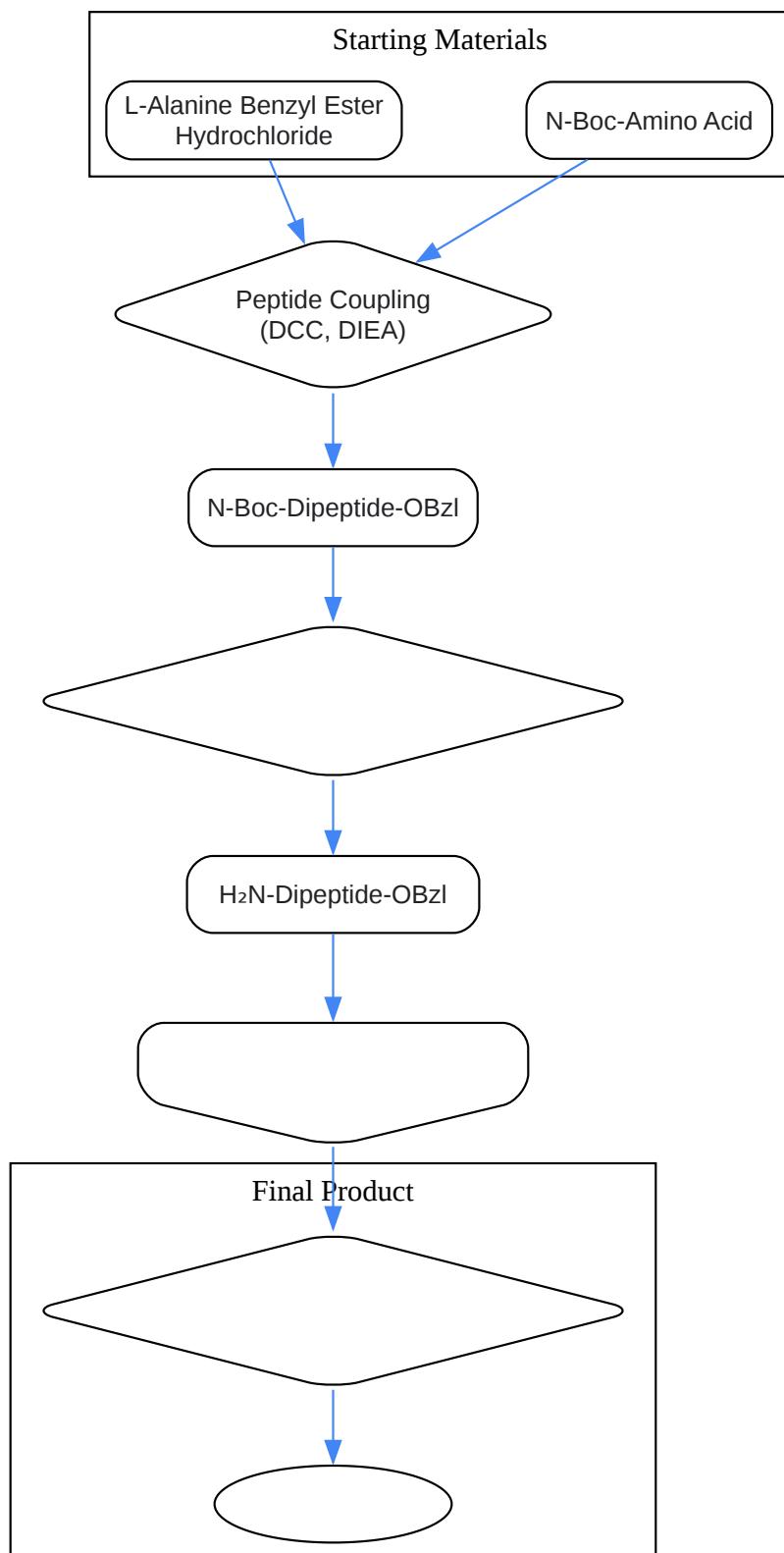
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine (1.0 equivalent) in an excess of benzyl alcohol (e.g., 5-10 equivalents).
- **Cooling:** Cool the suspension in an ice bath to 0°C with continuous stirring.
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0°C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
- **Isolation:** Collect the white precipitate by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted benzyl alcohol and other impurities.
- **Drying:** Dry the purified L-alanine benzyl ester hydrochloride under vacuum to obtain a white crystalline solid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of L-alanine benzyl ester hydrochloride.

Applications in Drug Development and Research


The primary application of L-alanine benzyl ester hydrochloride is as a protected amino acid building block in peptide synthesis.

Peptide Synthesis

The benzyl ester group effectively protects the carboxylic acid functionality of L-alanine, preventing it from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt improves the handling and stability of the compound.

General Workflow for Dipeptide Synthesis:

- Deprotection of the Coupling Partner: The N-terminally protected amino acid (e.g., Boc-Xxx-OH) is activated.
- Coupling: The activated N-protected amino acid is coupled with L-alanine benzyl ester hydrochloride in the presence of a coupling agent (e.g., DCC, HBTU) and a base (e.g., DIEA) to neutralize the hydrochloride.
- Deprotection of the Dipeptide: The N-terminal protecting group (e.g., Boc) of the resulting dipeptide can be removed to allow for further chain elongation.
- Final Deprotection: The C-terminal benzyl ester can be removed at the end of the synthesis, typically by hydrogenolysis.

[Click to download full resolution via product page](#)

Caption: Signaling pathway for dipeptide synthesis using L-alanine benzyl ester hydrochloride.

Conclusion

L-alanine benzyl ester hydrochloride is a versatile and indispensable reagent in the field of peptide chemistry and drug development. Its well-defined structure and properties, coupled with established synthetic protocols, make it a reliable building block for the construction of complex peptide-based therapeutics and research tools. This guide provides the core technical information required by researchers and scientists to effectively utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Alanine benzyl ester hydrochloride | 5557-83-5 | Benchchem [benchchem.com]
- 2. thermofisher.com [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [L-Alanine Benzyl Ester Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8808450#l-alanine-benzyl-ester-hydrochloride-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com